![molecular formula C12H12FNO2S3 B2765907 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile CAS No. 1986549-91-0](/img/structure/B2765907.png)
2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Stimuli-triggered Fluoro-switching in Metal–Organic Frameworks
Field
This research is in the field of Material Science and Chemistry , specifically focusing on Metal–Organic Frameworks (MOFs) .
Application
The design and synthesis of efficient sensor materials with fast-responsive and ultrasensitive detection ability is critical to monitor ecological safety, supervise human health, control industrial wastes, and govern food quality among others . MOFs are a new class of porous crystalline materials that have emerged in several potential applications in the last two decades .
Method
The porous nature of MOFs facilitates the pre-concentration of target analytes within the pore structure and provides superior host–guest interaction with good detection limits when compared to conventional materials .
Results
Guest-induced fluorescence switching in sensory MOFs with good recyclability and unique detectable fingerprints are of particular importance to benefit futuristic monitoring aptitudes and promises environmental remediation .
SuFEx Click Chemistry
Field
This research is in the field of Chemistry , specifically focusing on SuFEx (Sulfur Fluoride Exchange) Click Chemistry .
Application
SuFEx is a modular next-generation family of click reactions, geared towards the rapid and reliable assembly of functional molecules . This review discusses the growing number of applications of SuFEx, which can be found in nearly all areas of modern chemistry; from drug discovery to materials science .
Method
The method involves the use of SuFEx click chemistry for the rapid and reliable assembly of functional molecules .
Results
The results show that SuFEx click chemistry has had a profound impact on modern chemistry, and is one of the most significant developments in enabling synthesis technologies .
Fluorinated Sulfoximines
Field
This research is in the field of Chemistry , specifically focusing on Fluorinated Sulfoximines .
Application
Fluorinated sulfoximines have rapidly increased in interest over the past twenty years . They are analogues of sulfones where one of the two S=O units has been replaced by an S=N moiety, they can confer new reactivities and properties never observed for the respective sulfones .
Method
The syntheses and the applications of fluoromethyl transfer agents such as Johnson’s reagent are described .
Results
The presence of strongly electron-withdrawing fluoro-bearing sulfonimidoyl moieties allowed the development of remarkable super-acidifiers and super-acceptors with relevance in materials sciences .
Water Adsorption in MOFs
Field
This research is in the field of Material Science and Chemistry , specifically focusing on Water Adsorption in Metal–Organic Frameworks (MOFs) .
Application
This research presents the fundamental and practical aspects of water adsorption in MOFs . The state of the art of MOF stability in water, a crucial issue to many applications in which MOFs are promising candidates, is discussed .
Method
The different mechanisms of water adsorption in this class of materials are presented: reversible and continuous pore filling, irreversible and discontinuous pore filling through capillary condensation, and irreversibility arising from the flexibility and possible structural modifications of the host material .
Results
Water adsorption properties of more than 60 MOF samples are reported . The applications of MOFs as materials for heat-pumps and adsorbent-based chillers and proton conductors are also reviewed .
Quantum Internet
Field
This research is in the field of Quantum Physics and Information Technology , specifically focusing on Quantum Internet .
Application
Experiments generate quantum entanglement over optical fibers across three real cities, marking progress towards networks that could have revolutionary applications . A quantum internet could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .
Method
The method involves the use of quantum entanglement — in which two or more objects are linked so that they contain the same information even if they are far apart — over several kilometers of existing optical fibers in real urban areas .
Results
The experiments are “the most advanced demonstrations so far” of the technology needed for a quantum internet .
Synthesis and Applications of a Novel 3,4-Bis(2-Fluoro-5-Trifluoromethyl Phenyl)-2,5-Diphenyl Phenyl Grafted Polysiloxane Stationary Phase
Field
This research is in the field of Chemistry , specifically focusing on Polysiloxane Stationary Phase .
Application
A novel polyphenyl-grafted polysiloxane stationary phase named 3,4- bis (2-fluoro-5- (trifluoromethyl)phenyl)-2,5-diphenyl phenyl grafted polysiloxane stationary phase (FFMP) was synthesized . The FFMP columns were also applied in the separation and analysis of multimixtures, such as Grob test mixtures, benzene mixtures and fatty acid esters .
Method
The method involves the synthesis of FFMP through a Diels–Alder reaction with a high column efficiency .
Results
The column performance test results indicated that the FFMP columns could work properly up to 360 °C . The FFMP columns exhibited excellent separation selectivity for these substances .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-fluoro-5-methylphenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S3/c1-8-4-5-9(13)10(6-8)19(15,16)11(7-14)12(17-2)18-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAAJBCEPPNWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)C(=C(SC)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine,2-[2-(dimethylamino)ethoxy]-4-fluoro-](/img/structure/B2765826.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
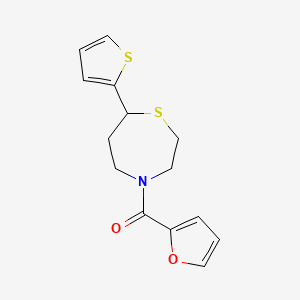
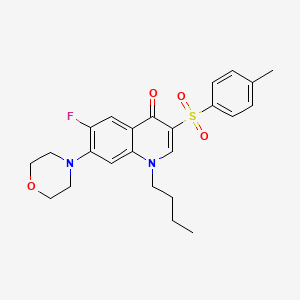
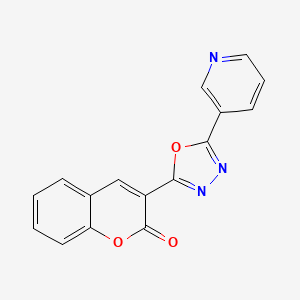
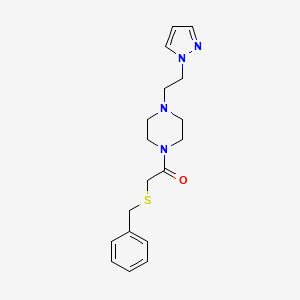
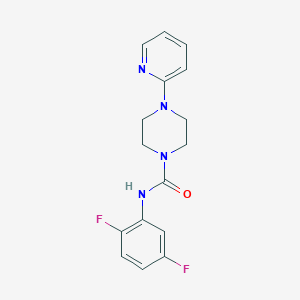

![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)
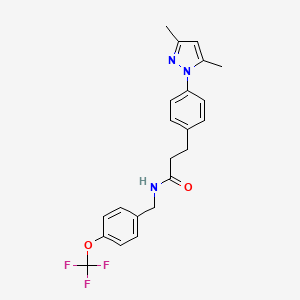
![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)

![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide](/img/structure/B2765845.png)